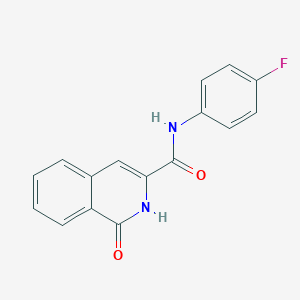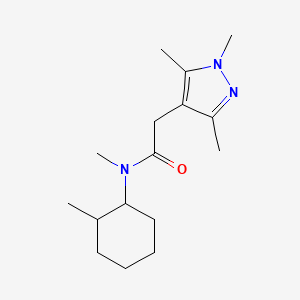
N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as A-836,339, is a synthetic compound that acts as a potent and selective cannabinoid receptor type 2 (CB2) agonist. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including inflammation, neuropathic pain, and cancer.
作用機序
N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide acts as a selective agonist of CB2 receptors, which are primarily expressed in immune cells and have been implicated in various physiological and pathological processes. Activation of CB2 receptors by N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide leads to the inhibition of inflammatory responses, modulation of pain perception, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to modulate various biochemical and physiological processes in the body. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory diseases. N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide also modulates pain perception by inhibiting the release of neurotransmitters involved in pain signaling. Furthermore, N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to induce apoptosis in cancer cells by activating the CB2 receptor.
実験室実験の利点と制限
N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for CB2 receptors, which allows for precise modulation of CB2 receptor activity. However, its limitations include its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for the study of N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide. One area of interest is the development of novel formulations of N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide that improve its solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide in various diseases, including cancer, neuropathic pain, and inflammation. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide and its potential interactions with other signaling pathways in the body.
合成法
The synthesis of N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves a multi-step process that starts with the reaction between 2-methylcyclohexanone and ethyl 2-bromoacetate to form ethyl 2-(2-methylcyclohexyl)acetate. This intermediate is then reacted with N-methylhydroxylamine to form N-methyl-N-(2-methylcyclohexyl)acetamide. The final step involves the reaction between N-methyl-N-(2-methylcyclohexyl)acetamide and 1,3,5-trimethyl-4-bromopyrazole to form N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide.
科学的研究の応用
N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. It also has potent analgesic effects in animal models of neuropathic pain. Furthermore, N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to have anti-tumor effects in various cancer cell lines.
特性
IUPAC Name |
N-methyl-N-(2-methylcyclohexyl)-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-11-8-6-7-9-15(11)18(4)16(20)10-14-12(2)17-19(5)13(14)3/h11,15H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUTZTHEPYGGKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)CC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B7510007.png)
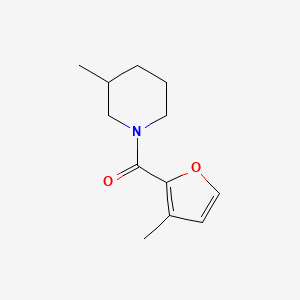
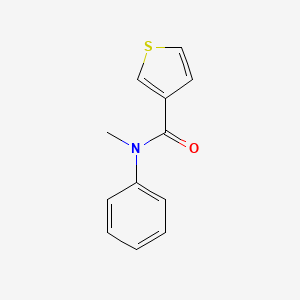
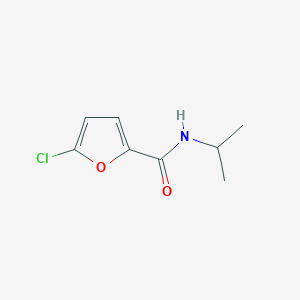
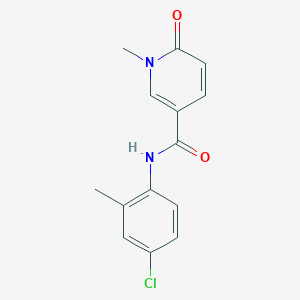
![Methyl 2-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7510049.png)
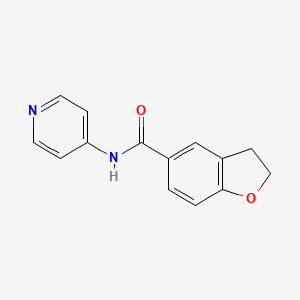
![2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510058.png)

